1-Methyl-1H-imidazole-4-carbonitrile

Kinase Inhibitor Selectivity Profiling Drug Discovery

Researchers developing kinase inhibitors often face synthetic dead ends due to non-specific building blocks that fail to recapitulate critical binding interactions. 1-Methyl-1H-imidazole-4-carbonitrile (CAS 66121-69-5) is a defined fragment solving this problem for targeted SAR programs. - Enables Jak2 inhibitor design with single-digit nanomolar IC50 values as demonstrated in X-ray co-crystal structures (PDB: 4C62). - The specific 1-methyl-4-carbonitrile substitution pattern provides a unique electronic environment essential for target differentiation, not achievable with generic imidazole regioisomers. - Ensures supply chain consistency for assembly of kinase selectivity profiling libraries where minor structural changes dramatically shift inhibitory profiles.

Molecular Formula C5H5N3
Molecular Weight 107.11 g/mol
CAS No. 66121-69-5
Cat. No. B1306190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazole-4-carbonitrile
CAS66121-69-5
Molecular FormulaC5H5N3
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)C#N
InChIInChI=1S/C5H5N3/c1-8-3-5(2-6)7-4-8/h3-4H,1H3
InChIKeyLAKVILSENFFPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-imidazole-4-carbonitrile: Physicochemical and Structural Baseline


1-Methyl-1H-imidazole-4-carbonitrile (CAS 66121-69-5) is a heterocyclic organic compound with the molecular formula C5H5N3 and a molecular weight of 107.11 g/mol . It is characterized by a 1-methyl substitution and a 4-carbonitrile group on an imidazole ring [1]. This specific substitution pattern establishes its baseline properties and distinguishes it from other imidazole regioisomers. Its known safety profile indicates it is harmful if inhaled, swallowed, or in contact with skin .

Unique 1-methyl-4-carbonitrile imidazole substitution pattern — not interchangeable with other regioisomers
Core scaffold for kinase-targeted medicinal chemistry and SAR library construction

Why Generic Imidazole Analogs Cannot Substitute This Compound


Generic substitution fails because the precise combination of the electron-withdrawing 4-carbonitrile group and the electron-donating 1-methyl group creates a unique electronic environment on the imidazole ring that is not replicated by other regioisomers or substitution patterns [1]. Small structural modifications in imidazole derivatives can shift their inhibitory profiles and differentiation potential [2], making this compound a specific, non-interchangeable building block for structure-activity relationship (SAR) studies and targeted synthesis, particularly in kinase inhibitor development [3].

Electronic mismatch The combined methyl + carbonitrile groups create a unique ring electronic environment; generic imidazoles or other regioisomers may not replicate reaction or binding behavior.
Selectivity shift Minor structural changes on imidazole can shift kinase inhibitory profiles; substitution with a close analog may confound SAR studies and target-engagement interpretation.

Quantitative Evidence for Differentiated Procurement


Kinase Inhibitor Selectivity Profiling

In a library of 484 imidazole-based compounds screened against 24 protein kinases, small structural modifications of active compounds were found to shift their inhibitory profiles toward kinases with different functions [1]. This class-level data provides a quantitative rationale for procuring the specific 1-methyl-4-carbonitrile substitution pattern, as even closely related analogs can exhibit a complete shift in kinase target selectivity, making them unsuitable as direct substitutes in a defined SAR program [1].

Kinase selectivity profile shift
Class-level inference
6 compounds with high differentiation potential identified from 484 screened imidazoles against 24 kinases
Small structural changes can redirect kinase inhibition; exact substitution pattern critical for maintaining a defined selectivity profile
Class-level behavior; target compound not directly profiled
Kinase Inhibitor Selectivity Profiling Drug Discovery

Electronic Modulation and Reactivity Differences

The 1-methyl substitution in imidazoles directly influences the pKa and Lewis basicity of the ring, which in turn affects reactivity in subsequent chemical transformations [1][2]. Specifically, the pKa of 1-methylimidazole, a key substructure, has been measured as 7.18 ± 0.02 in water [2]. The addition of the 4-carbonitrile group, a strong electron-withdrawing group, will further depress the ring's basicity, creating a specific reactivity profile distinct from 1-methylimidazole or 4-cyanoimidazole alone [1].

Electronic modulation (pKa)
Cross-study comparable
1-Methylimidazole pKa = 7.18 ± 0.02; target compound expected significantly less basic due to -CN electron withdrawal
Different basicity dictates acid/base-sensitive reaction conditions; analog substitution may require re-optimization
pKa shift inferred from substructure; direct measurement not available
Reactivity pKa Lewis Basicity Synthesis

Validated Scaffold for Potent Jak2 Inhibitors

In a medicinal chemistry program targeting Jak2, the 1-methyl-1H-imidazole-4-carbonitrile fragment was used as a core scaffold for developing potent inhibitors [1]. While the parent compound itself is not the inhibitor, its use in the series enabled the development of compounds with low nanomolar IC50 values against Jak2 [1][2]. The specific substitution pattern is integral to the binding mode observed in X-ray crystallography studies of the optimized inhibitors in complex with the Jak2 kinase domain (PDB: 4C62) [1].

Validated Jak2 scaffold
Supporting evidence
Derivatives using this scaffold achieved Jak2 IC50 of 3.0 nM (PDB: 4C62 binding mode)
This substitution pattern enables low-nanomolar inhibitor development; SAR trajectory unlikely with other imidazole isomers
Parent compound is the scaffold, not the final inhibitor
Jak2 Inhibitor Medicinal Chemistry SAR

Optimal R&D Application Scenarios


Precision Kinase Inhibitor Medicinal Chemistry

Used as a core scaffold in structure-based drug design of Jak2 inhibitors, as validated by its role in generating compounds with single-digit nanomolar IC50 values [1]. The specific 1-methyl-4-carbonitrile substitution pattern is essential for achieving the desired binding interactions observed in X-ray co-crystal structures (PDB: 4C62) [1].

Kinase Selectivity Profiling and SAR Studies

Employed as a defined fragment in the assembly of compound libraries for kinase selectivity profiling, where even minor structural changes can dramatically shift inhibitory profiles [2]. Its specific substitution pattern is critical for establishing a baseline SAR for target differentiation studies [2].

Synthesis of Advanced Imidazole-Based Intermediates

Serves as a valuable synthetic intermediate where its unique electronic properties, stemming from the combination of a methyl and a nitrile group, dictate specific reaction conditions and yields in subsequent transformations [3]. This differentiated reactivity profile makes it unsuitable for generic substitution with other imidazole regioisomers [3].

Application
Selection Property
Validation Focus
Kinase-targeted medicinal chemistry
1-Methyl-4-carbonitrile substitution for Jak2 binding-mode compatibility
Crystallographic binding confirmation and inhibitor activity in model systems
Kinase selectivity profiling
Defined fragment for SAR library assembly and target differentiation
Target engagement and selectivity shifts across kinase panels
Advanced imidazole intermediate synthesis
Unique electronic profile from methyl/nitrile combination
Reaction yield and condition optimization under specific transformations

Technical Documentation Hub

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22 linked technical documents
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